2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research.
Wirkmechanismus
Compound X works by binding to the active site of HDAC enzymes and inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. Additionally, 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X has been shown to inhibit the activity of other proteins, such as tubulin, which can lead to changes in cell division and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X are still being studied, but it has been shown to have a variety of effects on cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. Additionally, it has been shown to have low toxicity in animal models, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X is its relatively low potency compared to other HDAC inhibitors.
Zukünftige Richtungen
There are several future directions for research on 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X for maximum efficacy. Other areas of research could include the development of more potent HDAC inhibitors based on the structure of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X, and the investigation of its effects on other cellular processes.
Synthesemethoden
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X involves a multi-step process that includes the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride to form 3,4-dimethoxybenzyl chloride. This 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate product, which is further reacted with 2-chloro-N-pyridin-2-ylacetamide to form the final product, 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide X.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
Produktname |
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide |
---|---|
Molekularformel |
C17H16N4O4S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-7-6-11(9-13(12)24-2)16-20-21-17(25-16)26-10-15(22)19-14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H,18,19,22) |
InChI-Schlüssel |
MMXGDTKQQFSNHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.